Lenalidomide-5'-CO-PEG2-C2-azide

Description

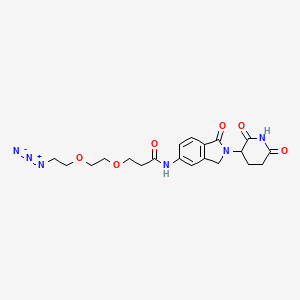

Lenalidomide-5'-CO-PEG2-C2-azide is a degrader building block designed for targeted protein degradation (TPD) applications, particularly in proteolysis-targeting chimeras (PROTACs). It consists of three key components:

- E3 ligase ligand: Lenalidomide, which recruits the cereblon (CRBN) E3 ubiquitin ligase.

- Linker: A polyethylene glycol (PEG2) spacer, providing flexibility and modulating solubility.

- Functional group: A terminal azide (-N3) for conjugation to target protein ligands via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .

This compound enables the construction of bifunctional molecules that degrade disease-relevant proteins by hijacking the ubiquitin-proteasome system. Its structural design balances molecular weight, hydrophilicity, and stability, making it a versatile tool in chemical biology and drug discovery.

Properties

Molecular Formula |

C20H24N6O6 |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

3-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |

InChI |

InChI=1S/C20H24N6O6/c21-25-22-6-8-32-10-9-31-7-5-18(28)23-14-1-2-15-13(11-14)12-26(20(15)30)16-3-4-17(27)24-19(16)29/h1-2,11,16H,3-10,12H2,(H,23,28)(H,24,27,29) |

InChI Key |

BCWPJDSLGAJBLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Shorter PEG chains (e.g., PEG2) favor cellular uptake due to reduced molecular weight, while longer chains (e.g., PEG6) enhance aqueous solubility and reduce aggregation .

- PEG2 derivatives are preferred for blood-brain barrier penetration in neurological targets, whereas PEG6 variants are utilized in systemic applications requiring prolonged half-life .

Functional Group Variation

The terminal functional group determines conjugation strategies. This compound (azide) is compared below with amine-terminated analogs:

Key Findings :

- Azide-functionalized compounds enable bioorthogonal reactions, minimizing off-target effects .

- Amine-terminated derivatives (e.g., Lenalidomide-5'-CO-PEG4-C2-amine HCl) are compatible with carboxylate-containing ligands but require additional activation steps .

Comparison with Other E3 Ligand-Linker Conjugates

Pomalidomide and Thalidomide Derivatives

Pomalidomide and thalidomide are structurally related CRBN ligands with distinct binding affinities:

Key Findings :

- Pomalidomide derivatives exhibit higher CRBN affinity than lenalidomide analogs, enhancing degradation efficiency .

- Thalidomide-based conjugates show weaker binding, limiting their utility in high-efficiency PROTACs .

VH032 and AHPC-Based Conjugates

Non-CRBN E3 ligands, such as VH032 (VHL ligand) and (S,R,S)-AHPC, offer alternative degradation pathways:

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.